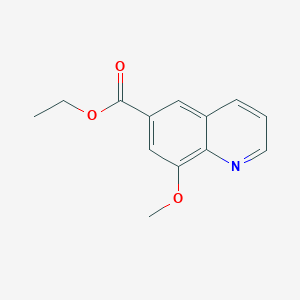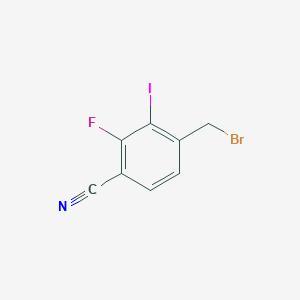
4-(Bromomethyl)-2-fluoro-3-iodobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-2-fluoro-3-iodobenzonitrile is an organic compound that belongs to the class of halogenated benzonitriles. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzonitrile core. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-fluoro-3-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a suitable benzonitrile derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature and illumination conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and higher yields. The use of automated systems for mixing and temperature control further enhances the efficiency of the production process .
化学反应分析
Types of Reactions
4-(Bromomethyl)-2-fluoro-3-iodobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamines.
科学研究应用
4-(Bromomethyl)-2-fluoro-3-iodobenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of anti-cancer and anti-viral agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(Bromomethyl)-2-fluoro-3-iodobenzonitrile is primarily determined by its ability to undergo nucleophilic substitution reactionsThis reactivity is exploited in the synthesis of diverse chemical entities with specific biological or chemical functions .
相似化合物的比较
Similar Compounds
- 4-(Bromomethyl)benzonitrile
- 2-Fluoro-3-iodobenzonitrile
- 4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile
Uniqueness
4-(Bromomethyl)-2-fluoro-3-iodobenzonitrile is unique due to the presence of three different halogens on the benzonitrile core. This unique combination of halogens enhances its reactivity and allows for the selective introduction of various functional groups. Compared to similar compounds, it offers greater versatility in synthetic applications and the potential for developing novel bioactive molecules .
属性
分子式 |
C8H4BrFIN |
|---|---|
分子量 |
339.93 g/mol |
IUPAC 名称 |
4-(bromomethyl)-2-fluoro-3-iodobenzonitrile |
InChI |
InChI=1S/C8H4BrFIN/c9-3-5-1-2-6(4-12)7(10)8(5)11/h1-2H,3H2 |
InChI 键 |
UMICASDQTPYTBF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1CBr)I)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12951317.png)
![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)
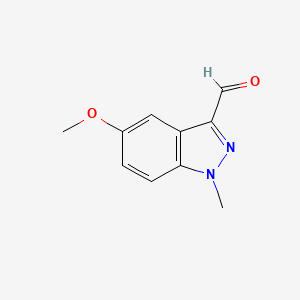

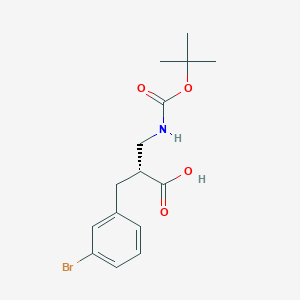
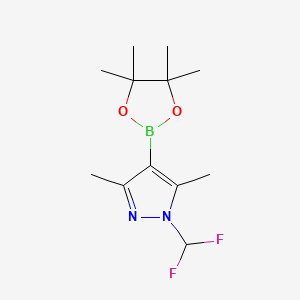
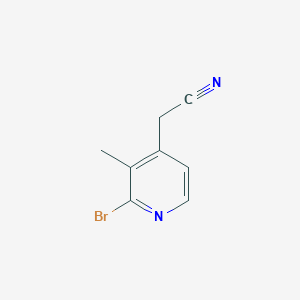
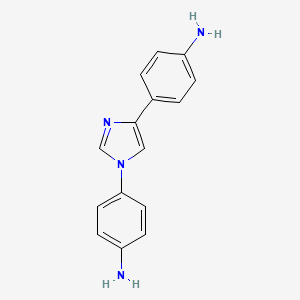
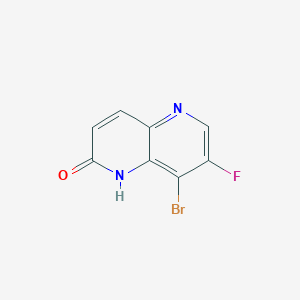
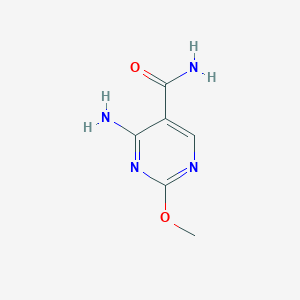
![7-Oxaspiro[3.5]nonan-5-ol](/img/structure/B12951359.png)
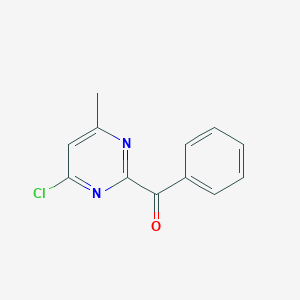
![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12951394.png)
